molecular formula C10H8N6O3 B11684761 4-[(1H-benzotriazol-1-ylmethyl)amino]-1,2,5-oxadiazole-3-carboxylic acid

4-[(1H-benzotriazol-1-ylmethyl)amino]-1,2,5-oxadiazole-3-carboxylic acid

Cat. No.: B11684761
M. Wt: 260.21 g/mol
InChI Key: LRXNZWNYMRPIQT-UHFFFAOYSA-N
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Description

4-{[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]AMINO}-1,2,5-OXADIAZOLE-3-CARBOXYLIC ACID is a complex organic compound that features a benzotriazole moiety linked to an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]AMINO}-1,2,5-OXADIAZOLE-3-CARBOXYLIC ACID typically involves the reaction of 1H-1,2,3-benzotriazole with appropriate oxadiazole precursors under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like anhydrous aluminum chloride .

Industrial Production Methods: On an industrial scale, the production of this compound may involve batch processes with stringent control over temperature and pressure to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability .

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Anhydrous aluminum chloride, palladium on carbon.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-{[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]AMINO}-1,2,5-OXADIAZOLE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The benzotriazole moiety can act as an electron donor or acceptor, facilitating various biochemical reactions. The oxadiazole ring contributes to the compound’s ability to form stable complexes with metal ions, enhancing its reactivity and specificity .

Comparison with Similar Compounds

Uniqueness: The combination of the benzotriazole and oxadiazole moieties in 4-{[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]AMINO}-1,2,5-OXADIAZOLE-3-CARBOXYLIC ACID provides a unique set of chemical properties, including enhanced stability, reactivity, and the ability to form complex molecular structures. This makes it particularly valuable in both research and industrial applications .

Properties

Molecular Formula

C10H8N6O3

Molecular Weight

260.21 g/mol

IUPAC Name

4-(benzotriazol-1-ylmethylamino)-1,2,5-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C10H8N6O3/c17-10(18)8-9(14-19-13-8)11-5-16-7-4-2-1-3-6(7)12-15-16/h1-4H,5H2,(H,11,14)(H,17,18)

InChI Key

LRXNZWNYMRPIQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CNC3=NON=C3C(=O)O

Origin of Product

United States

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